Pomalidomide-C3-adavosertib, also known as ZNL-02-096, is a novel compound that combines the properties of pomalidomide, an immunomodulatory drug, with adavosertib, a Wee1 kinase inhibitor. This compound is designed to selectively degrade the Wee1 protein, which plays a crucial role in cell cycle regulation and DNA damage response. By targeting Wee1, Pomalidomide-C3-adavosertib aims to enhance the efficacy of cancer treatments by inducing cell cycle arrest and apoptosis in cancer cells.
Pomalidomide-C3-adavosertib falls under the category of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic modalities aimed at targeted protein degradation. This classification allows for selective modulation of protein levels within cells, providing a potential advantage over traditional inhibitors that merely block protein activity .
The synthesis of Pomalidomide-C3-adavosertib involves several key steps:
The synthesis employs various reagents and solvents, including:
The molecular formula for Pomalidomide-C3-adavosertib is , with a molecular weight of approximately 799.9 g/mol. The IUPAC name is:
This complex structure reflects its dual functionality as both an inhibitor and a degrader of the Wee1 protein.
The structural analysis indicates that Pomalidomide-C3-adavosertib contains multiple functional groups that facilitate its interaction with target proteins and enhance its bioactivity.
Pomalidomide-C3-adavosertib undergoes various chemical reactions during its synthesis and biological activity:
Common reagents used in these reactions include:
These reagents are selected based on their compatibility with the functional groups present in the intermediates during synthesis .
Pomalidomide-C3-adavosertib operates through a well-defined mechanism:
Pomalidomide-C3-adavosertib is characterized by:
The compound exhibits properties typical of PROTACs:
Relevant data indicate that Pomalidomide-C3-adavosertib maintains its activity across various biological environments, enhancing its potential for clinical use .
Pomalidomide-C3-adavosertib has significant scientific applications primarily in oncology:
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1